6-bromo-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and trifluoroethoxy groups in its structure suggests that it may exhibit unique chemical properties and reactivity.
Preparation Methods
The synthesis of 6-BROMO-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of bromine and trifluoroethoxy groups may make it susceptible to oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions to yield different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.
Medicine: Its unique structure suggests potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-BROMO-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The presence of the pyrazolo[1,5-a]pyrimidine core suggests that it may inhibit certain enzymes or receptors by binding to their active sites. The trifluoroethoxy group may enhance its binding affinity and selectivity, while the bromine atom may contribute to its overall reactivity .
Comparison with Similar Compounds
Similar compounds to 6-BROMO-N~2~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidines with different substituents. These compounds may exhibit similar biological activities but differ in their chemical properties and reactivity. For example, compounds with different halogen substituents (e.g., chlorine or iodine) may have different reactivity profiles and biological activities .
Properties
Molecular Formula |
C13H10BrF3N6O2 |
---|---|
Molecular Weight |
419.16 g/mol |
IUPAC Name |
6-bromo-N-[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H10BrF3N6O2/c14-8-2-18-11-1-10(21-23(11)4-8)12(24)20-9-3-19-22(5-9)7-25-6-13(15,16)17/h1-5H,6-7H2,(H,20,24) |
InChI Key |
LKWCQLNWAXHVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C(=O)NC3=CN(N=C3)COCC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.